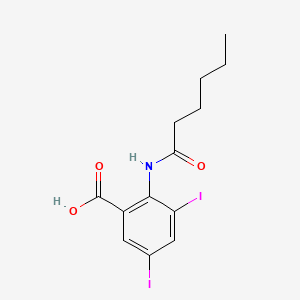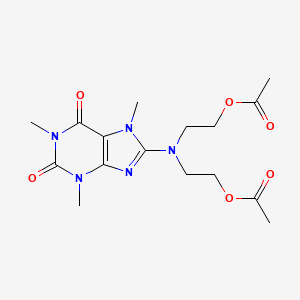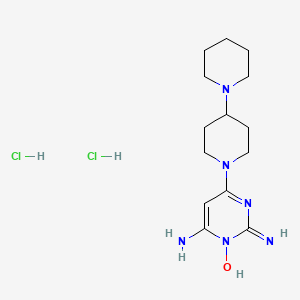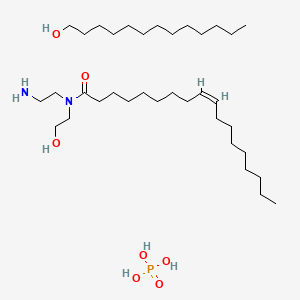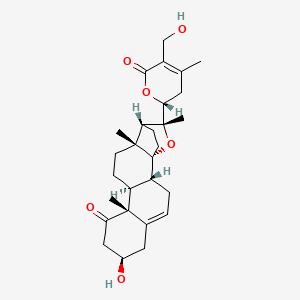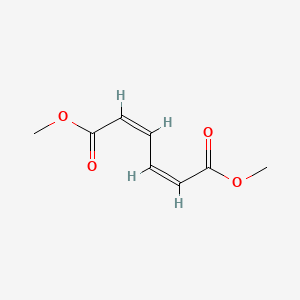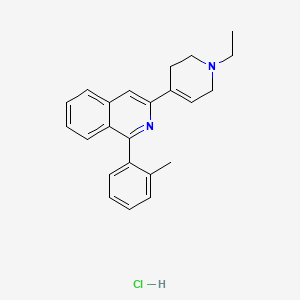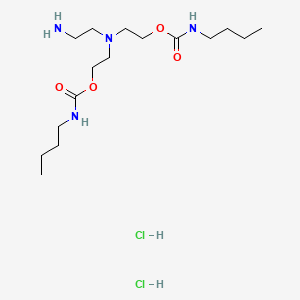
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and carbamoyloxyethyl groups, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine and n-butyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Formation of Intermediate: The initial reaction between ethylenediamine and n-butyl isocyanate leads to the formation of an intermediate compound.
Final Product Formation: The intermediate is then further reacted with additional reagents to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated compounds, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by:
Binding to Active Sites: The amino and carbamoyloxyethyl groups can bind to active sites on enzymes, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane monohydrochloride: Contains only one hydrochloride group, potentially altering its chemical properties.
Uniqueness
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dihydrochloride form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Properties
CAS No. |
118811-38-4 |
|---|---|
Molecular Formula |
C16H36Cl2N4O4 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate;dihydrochloride |
InChI |
InChI=1S/C16H34N4O4.2ClH/c1-3-5-8-18-15(21)23-13-11-20(10-7-17)12-14-24-16(22)19-9-6-4-2;;/h3-14,17H2,1-2H3,(H,18,21)(H,19,22);2*1H |
InChI Key |
SIQZUGXWDPPNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(CCN)CCOC(=O)NCCCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



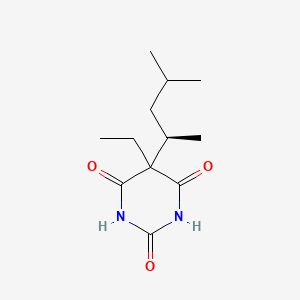


![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
